4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid is an organic compound that features an anthracene moiety linked to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid typically involves the condensation of anthracene-1-amine with a suitable butanoic acid derivative. One common method is the reaction of anthracene-1-amine with succinic anhydride under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: N-substituted anthracene derivatives.
Scientific Research Applications
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can form hydrogen bonds and π-π interactions with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- **4-[(Anthracen-9-yl)methyl]amino]benzoic acid
- 5-[(Anthracen-9-ylmethyl)amino]isophthalic acid
Uniqueness
4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct photophysical and chemical properties. The position of the anthracene moiety and the presence of the amino and carbonyl groups contribute to its versatility in various applications .
Properties
CAS No. |
122734-15-0 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-(anthracen-1-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-17(8-9-18(21)22)19-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H,19,20)(H,21,22) |
InChI Key |
XWLZNGZSSATOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)CCC(=O)O |
Origin of Product |
United States |
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